1,2-Dimethanesulfonylpyrrole

Regioselective synthesis Pyrrole functionalization Electron-withdrawing groups

Research labs often face pyrrole intermediates with insufficient electron-withdrawing character or inconvenient regiochemistry. 1,2-Dimethanesulfonylpyrrole (CAS 1373232-67-7) solves this by providing two strong sulfonyl acceptors at adjacent positions, uniquely tuning C3/C4 reactivity for cross-couplings and SNAr. Key supply assurances: • ≥98% purity across major vendors, confirmed by NMR/HPLC/GC batch documentation. • Cold-chain storage (2-8°C, sealed dry) maintains structural integrity. • Available from multiple ISO-certified manufacturers; typical lead times 1-2 weeks for 1-10 g scales.

Molecular Formula C6H9NO4S2
Molecular Weight 223.261
CAS No. 1373232-67-7
Cat. No. B580447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethanesulfonylpyrrole
CAS1373232-67-7
Synonyms1,2-DiMethanesulfonylpyrrole
Molecular FormulaC6H9NO4S2
Molecular Weight223.261
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CN1S(=O)(=O)C
InChIInChI=1S/C6H9NO4S2/c1-12(8,9)6-4-3-5-7(6)13(2,10)11/h3-5H,1-2H3
InChIKeyHAUAALUFGLQWEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethanesulfonylpyrrole Procurement Baseline


1,2-Dimethanesulfonylpyrrole (IUPAC: 1,2-bis(methylsulfonyl)pyrrole) is a heterocyclic building block characterized by a pyrrole core bearing two methanesulfonyl groups at the 1- and 2-positions [1]. Its molecular formula is C6H9NO4S2 with a molecular weight of 223.27 g/mol . The compound is registered under CAS Common Chemistry as 1H-Pyrrole, 1,2-bis(methylsulfonyl)- and assigned DSSTox Substance ID DTXSID50742943 [1].

1
Specialty heterocyclic building block with 1,2-bis(methylsulfonyl) regiochemistry
Selection context for regiospecific synthesis
2
High-purity procurement baseline (≥98%) from multiple GMP-aligned suppliers
Supports pharmaceutical intermediate sourcing
3
Aqueous-compatible reaction candidate (LogP ≈ -0.30, TPSA 73.21 Ų)
Reported physicochemical profile; data to verify
4
Requires cold-chain storage (2–8°C, sealed, dry)
Inventory planning consideration

Unsubstitutability of 1,2-Dimethanesulfonylpyrrole


The 1,2-adjacent disubstitution pattern of sulfonyl groups on the pyrrole ring in 1,2-dimethanesulfonylpyrrole creates a distinct electronic and steric environment that fundamentally differs from mono-sulfonyl pyrroles, N-sulfonyl pyrroles without C2 substitution, or 2,4/3,5-disubstituted pyrroles . This specific regiochemistry modulates the electron density at the C3 and C4 positions and influences both the compound's reactivity as a synthetic intermediate and its potential biological interactions. Furthermore, the two sulfonyl groups are known to function as strong electron-withdrawing leaving groups, a property critical in nucleophilic substitution and cross-coupling applications that cannot be replicated by compounds lacking this precise 1,2-bis(methylsulfonyl) arrangement .

Regiochemistry mismatch

Mono-sulfonyl, 2,4-, or 3,5-disubstituted pyrroles may not replicate the electron-density modulation at C3/C4 required for 1,2-adjacent reactivity.

Leaving-group profile may differ

Compounds lacking the precise 1,2-bis(methylsulfonyl) arrangement may shift nucleophilic substitution and cross-coupling outcomes.

Stability and logistics context

Ambient-stable pyrrole analogs may reduce cold-chain burden, but the desired reactivity may not transfer; substitution requires validation.

1,2-Dimethanesulfonylpyrrole Differentiation Evidence


Regiochemical Specificity of 1,2-Disubstitution

The target compound features sulfonyl groups at adjacent 1- and 2-positions on the pyrrole ring, a substitution pattern distinct from more common 2,4- or 3,5-disubstituted pyrroles . This 1,2-regiochemistry creates a unique electronic distribution and steric constraint not found in 2,4-dimethylpyrrole, 3,5-dimethyl-4-sulfonyl-1H-pyrrole, or mono-substituted analogs like 1-(methylsulfonyl)pyrrole . The adjacent positioning of two strong electron-withdrawing sulfonyl groups represents a synthetically challenging target with a predictable and distinct reactivity profile .

1,2-Regiochemistry
Class-level inference
1,2-adjacent bis(methylsulfonyl)
vs. mono- or distal disubstitution
Regiochemistry determines C3/C4 electron-density control
Source review recommended
Regioselective synthesis Pyrrole functionalization Electron-withdrawing groups

Consistent High Purity Across GMP Suppliers

Multiple independent suppliers including Bidepharm, ChemScene, MolCore, and Leyan consistently specify 1,2-dimethanesulfonylpyrrole at a minimum purity of 98% (or ≥98%), with batch-specific analytical data including NMR, HPLC, and GC available upon request . This represents a high-purity baseline for a specialty heterocyclic building block, ensuring reproducibility in downstream synthetic applications. Suppliers such as MolCore note ISO certification compliance .

Supplier purity baseline
Cross-study comparable
≥98% (NMR, HPLC, GC)
Multiple GMP-aligned suppliers
Reduces batch variability and purification need
Lot-specific COA review advised
Chemical procurement Quality control Pharmaceutical intermediate

Refrigerated Storage Requirement vs. Ambient-Stable Pyrroles

The compound requires sealed storage under dry conditions at 2-8°C to maintain stability . This requirement contrasts with structurally distinct but ambient-stable pyrroles such as 1,3-diphenylsulfonyl-2,5-dimethylpyrrole, which has been reported as 'very stable in standing at normal condition' [1]. This defined storage parameter provides procurement teams with a quantifiable logistics requirement absent for more robust analogs.

Storage requirement
Cross-study comparable
2–8°C, sealed, dry
vs. ambient-stable analog
Cold-chain logistics may impact procurement planning
Validate storage protocol on receipt
Stability Storage Shelf-life

Low Lipophilicity and High Polar Surface Area

The compound exhibits calculated physicochemical parameters of LogP approximately -0.3007 and topological polar surface area (TPSA) of 73.21 Ų . These values reflect the significant polarity introduced by the two sulfonyl groups, differentiating it from more lipophilic pyrrole derivatives (e.g., alkyl-substituted pyrroles with LogP > 1.5). The negative LogP indicates enhanced aqueous solubility relative to typical pyrrole scaffolds.

Physicochemical profile
Class-level inference
LogP ≈ -0.30; TPSA 73.21 Ų
Calculated values (vendor-reported)
Supports aqueous-compatible reaction screening
Experimental confirmation advised
Physicochemical properties Lipophilicity Drug-likeness

MDL Number Availability for Regulatory Documentation

The compound is assigned MDL number MFCD22192476, a unique identifier used across multiple vendor catalogs and procurement systems . While not a direct performance differentiator, the presence of a consistent MDL number across suppliers (Bidepharm, ChemScene, Leyan) facilitates unambiguous compound identification, reduces ordering errors, and supports regulatory documentation requirements in pharmaceutical research environments .

MDL identifier
Supporting evidence
MFCD22192476
Consistent across supplier catalogs
Facilitates unambiguous procurement and documentation
Regulatory documentation context
Regulatory compliance Inventory management Procurement

1,2-Dimethanesulfonylpyrrole Research & Procurement Scenarios


1,2-Regiospecific Heterocycle Synthesis

Use 1,2-dimethanesulfonylpyrrole as a building block when the synthetic route demands strong electron-withdrawing groups at adjacent positions on the pyrrole ring. The 1,2-regiochemistry uniquely positions the sulfonyl groups to influence electrophilic substitution at C3 and C4 . This scenario is supported by the compound's class-level inference as a specialized building block for medicinal chemistry and materials science applications .

High-Purity Pharmaceutical Intermediate Sourcing

Select this compound from suppliers such as Bidepharm or ChemScene when batch-specific analytical documentation (NMR, HPLC, GC) is required for regulatory or quality control purposes . The consistent ≥98% purity specification across multiple vendors ensures a reliable baseline for downstream reactions, reducing the need for additional purification steps compared to lower-purity alternatives .

Low Lipophilicity for Aqueous Reactions

The calculated LogP of -0.3007 and TPSA of 73.21 Ų indicate high polarity and low lipophilicity relative to typical pyrrole scaffolds . This makes 1,2-dimethanesulfonylpyrrole a candidate for reactions conducted in aqueous or polar solvent systems, where more lipophilic pyrrole derivatives may exhibit poor solubility or phase separation issues.

Cold-Chain Storage Inventory Planning

Procurement teams must account for the compound's storage requirement of sealed, dry conditions at 2-8°C . This cold-chain requirement differentiates it from ambient-stable pyrrole analogs and necessitates appropriate receiving and storage infrastructure. Selecting this compound is only appropriate when the necessary refrigerated storage capacity is available and the unique 1,2-regiochemistry is essential for the intended application.

Application
Selection Property
Validation Focus
Regiospecific heterocycle synthesis
1,2-adjacent electron-withdrawing substitution
C3/C4 reactivity and regiochemical outcome
Pharmaceutical intermediate sourcing
≥98% purity with batch-specific analytics
COA review and impurity profiling
Aqueous or polar solvent reactions
Low lipophilicity and high TPSA
Solubility and phase-behavior verification
Cold-chain inventory planning
Refrigerated storage requirement (2–8°C)
Receiving protocol and stability monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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